6-Iodo-1,3-diazinane-2,4-dione
Description
6-Iodo-1,3-diazinane-2,4-dione is a halogenated derivative of the 1,3-diazinane-2,4-dione scaffold, characterized by an iodine substituent at the 6-position. Halogenation, particularly with iodine, can enhance molecular stability, alter electronic distribution, and impact interactions with biological targets due to iodine’s large atomic radius and polarizability .
Properties
Molecular Formula |
C4H5IN2O2 |
|---|---|
Molecular Weight |
240.00 g/mol |
IUPAC Name |
6-iodo-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5IN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
QROIAUODFCRVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,3-diazinane-2,4-dione typically involves the iodination of 1,3-diazinane-2,4-dione. One common method is the reaction of 1,3-diazinane-2,4-dione with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 6-Iodo-1,3-diazinane-2,4-dione may involve large-scale iodination processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction of the carbonyl groups can lead to the formation of corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Oxidation Products: Higher oxidation state derivatives such as carboxylic acids.
Reduction Products: Corresponding alcohols.
Scientific Research Applications
6-Iodo-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Iodo-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the active site of the enzyme. This binding can block the enzyme’s activity, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
a) Halogenated Derivatives
- 6-Iodo-1,3-diazinane-2,4-dione : Iodine’s high molecular weight (126.9 g/mol) and large van der Waals radius may enhance steric hindrance and lipophilicity compared to lighter halogens like chlorine or bromine. This could influence bioavailability and metabolic stability.
- 5-Bromo-6-methoxy-5-methyl-1,3-diazinane-2,4-dione (CAS 59411-67-5): Bromine at position 5, combined with methoxy and methyl groups, introduces distinct electronic and steric effects. Bromine’s moderate electronegativity may favor nucleophilic substitution reactions compared to iodine’s weaker leaving-group propensity .
b) Non-Halogenated Derivatives
- Its molecular weight (190.2 g/mol) is lower than iodine-containing analogs, suggesting differences in solubility and diffusion rates .
- Pelanserine (5f) : A quinazoline-2,4-dione derivative with demonstrated antihypertensive activity. Alkylation at specific positions (e.g., methyl or phenylethyl groups) optimizes pharmacological efficacy, highlighting the importance of substituent tailoring .
Structural and Functional Comparison Table
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